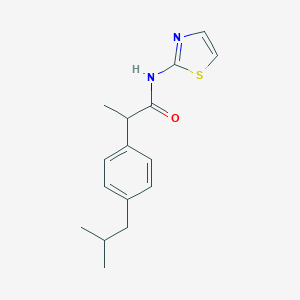
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide, also known as IBTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent analgesic and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical And Physiological Effects
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to possess potent analgesic and anti-inflammatory properties in animal models. It has also been shown to reduce fever and swelling. In addition, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Another area of research could focus on investigating the potential use of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, further research could be conducted to elucidate the mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide and to identify potential targets for the compound.
Synthesis Methods
The synthesis of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with propionyl chloride to yield 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
59512-35-5 |
|---|---|
Product Name |
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide |
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(19)18-16-17-8-9-20-16/h4-9,11-12H,10H2,1-3H3,(H,17,18,19) |
InChI Key |
XXHYVCJVOSWFIG-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



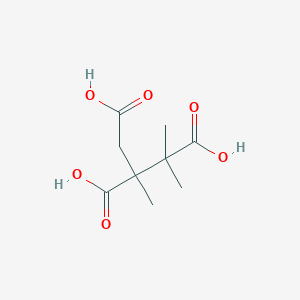
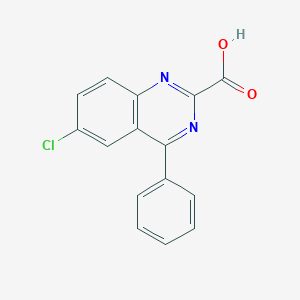
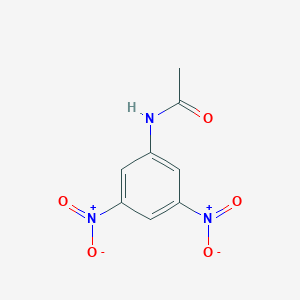
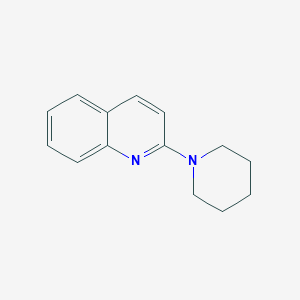
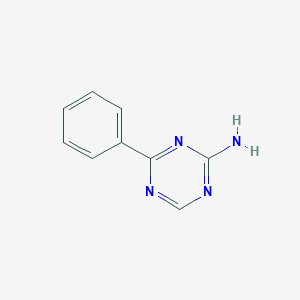
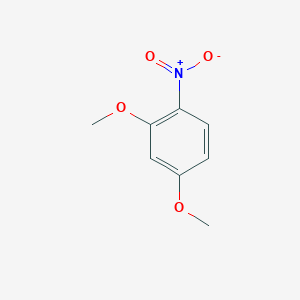
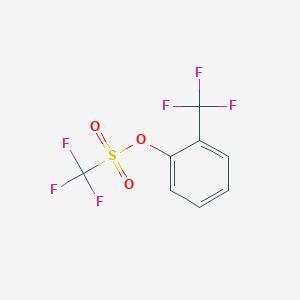
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
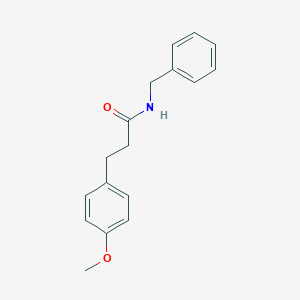
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
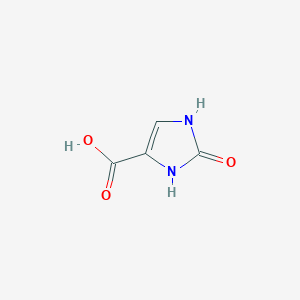
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
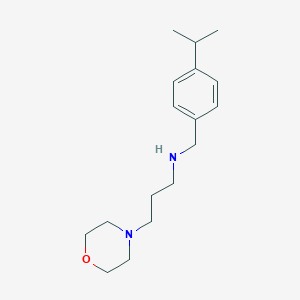
![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)